molecular formula C12H17N B12879787 4-Methyl-2-(o-tolyl)pyrrolidine

4-Methyl-2-(o-tolyl)pyrrolidine

Cat. No.: B12879787
M. Wt: 175.27 g/mol
InChI Key: WQZWDPBHFVUUDS-UHFFFAOYSA-N
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Description

4-Methyl-2-(o-tolyl)pyrrolidine is a pyrrolidine derivative characterized by a methyl group at the 4-position and an ortho-tolyl (2-methylphenyl) substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets such as G-protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-methyl-2-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

WQZWDPBHFVUUDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(o-tolyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-methylbenzaldehyde with pyrrolidine under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires a catalyst and elevated temperatures to proceed efficiently.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(o-tolyl)pyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

4-Methyl-2-(o-tolyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects
  • 4-Chlorophenyl vs. 4-Methyl: In melanocortin-4 receptor (MC4R) ligands, a 4-chlorophenyl substituent on the pyrrolidine nitrogen demonstrated superior binding affinity (Ki = 1.0 nM) and agonist potency (EC50 = 3.8 nM) compared to 4-methyl or 2-fluoro analogs . This highlights the impact of electron-withdrawing groups on receptor interactions.
  • o-Tolyl vs.
Stereochemical Influence
  • S,R vs. R,S Isomers : For MC4R ligands, the S,R diastereomer of pyrrolidine derivatives acted as a full agonist, whereas the R,S isomer retained binding affinity but showed reduced cAMP production . This underscores the critical role of stereochemistry in functional outcomes.
  • D-Proline Substitution : Replacing pyrrolidine with D-proline (compound 31, ) resulted in a 9-fold potency drop, emphasizing the enantioselectivity of biological targets .
Spiro and Bicyclic Systems
  • Spiro-Pyrrolidine Derivatives: Compound III-46p (), featuring a spiro-pyrrolidine and o-tolyl group, exhibited moderate inhibition of TCF/β-catenin transcription (IC50 = 2.2 μM) with low cytotoxicity .

Data Table: Key Pyrrolidine Analogs

Compound Name Substituents/Modifications Biological Activity Stereochemistry Reference
4-Methyl-2-(o-tolyl)pyrrolidine 4-methyl, 2-o-tolyl Not explicitly reported Likely S,R or R,S
Neurocrine MC4R Ligand 4-chlorophenyl, tetrahydropyran Ki = 1.0 nM, EC50 = 3.8 nM (MC4R) S,R isomer
Compound 30 (cis/trans mix) 2,5-dimethylpyrrolidine Similar potency to parent compound Cis/trans mixture
III-46p (spiro derivative) Spiro-pyrrolidine, o-tolyl IC50 = 2.2 μM (TCF/β-catenin) d.r. 7:1
D-Proline Derivative D-proline substitution 9-fold reduced potency D-configuration

Stereochemical Considerations

classifies stereoselective pyrrolidine synthesis into two strategies:

Ring-Functionalization : Modifying preformed pyrrolidine rings (e.g., introducing o-tolyl groups via Suzuki coupling).

Cyclization of Acyclic Precursors : Enantioselective methods using chiral auxiliaries or catalysts to control stereocenters .

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